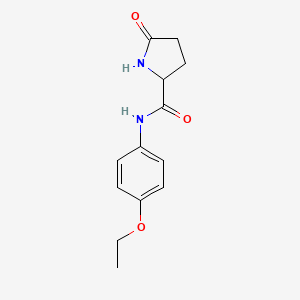

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide

Beschreibung

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group attached to a pyrrolidine ring with a carboxamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-10-5-3-9(4-6-10)14-13(17)11-7-8-12(16)15-11/h3-6,11H,2,7-8H2,1H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUMALMGUZSKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with succinic anhydride to form the intermediate N-(4-ethoxyphenyl)succinimide. This intermediate is then subjected to a cyclization reaction with ammonia or an amine to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide typically involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure the quality and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in an appropriate solvent at controlled temperatures.

Reduction: Sodium borohydride in a suitable solvent such as ethanol or methanol.

Substitution: Halogens or alkylating agents in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions include dearylated derivatives, reduced forms of the compound, and substituted analogs with modified functional groups .

Wissenschaftliche Forschungsanwendungen

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of prostaglandins by impeding the function of the enzyme cyclooxygenase (COX), which reduces pain perception and inflammation . Additionally, it may exert effects on the sensory tracts of the spinal cord and act as a negative inotrope on the heart .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenacetin (N-(4-Ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.

N-Pyrrolidino Etonitazene: A novel opioid with structural similarities in the pyrrolidine ring.

Uniqueness

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike phenacetin, which has been withdrawn from medicinal use due to safety concerns, N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide continues to be a subject of research for its potential therapeutic applications .

Biologische Aktivität

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Overview of Biological Activity

The biological activity of N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide can be categorized into two main areas: anticancer activity and antimicrobial activity . The compound belongs to the class of 5-oxopyrrolidine derivatives, which have shown promise in targeting various cancer cell lines and multidrug-resistant pathogens.

Anticancer Activity

Research has demonstrated that 5-oxopyrrolidine derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various compounds against A549 human lung adenocarcinoma cells. The findings indicated that certain derivatives, including those structurally similar to N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide, displayed potent cytotoxicity while maintaining lower toxicity towards non-cancerous cells.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | IC50 (µM) | A549 Viability (%) | Selectivity Index |

|---|---|---|---|

| N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide | TBD | TBD | TBD |

| Compound A | 15 | 50 | 3 |

| Compound B | 10 | 40 | 4 |

Note: TBD indicates data that requires further investigation.

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells through various biochemical pathways, including the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways .

Antimicrobial Activity

In addition to its anticancer properties, N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide has been evaluated for its antimicrobial efficacy against multidrug-resistant bacteria. Studies have shown that derivatives within this chemical class can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, which are known for their resistance to conventional antibiotics.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | TBD |

| Carbapenem-resistant Escherichia coli | TBD |

| Multidrug-resistant Pseudomonas aeruginosa | TBD |

The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have highlighted the potential applications of N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide in medical research:

- Case Study on Lung Cancer Treatment : In vitro studies showed that this compound significantly reduced A549 cell viability compared to standard chemotherapeutics like cisplatin, suggesting it could be a viable candidate for lung cancer therapy.

- Resistance Mechanism Exploration : Research into its antimicrobial properties revealed that the compound could overcome resistance mechanisms in Staphylococcus aureus, making it a promising candidate for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.